Bi 2536

描述

BI 2536 is under investigation in clinical trial NCT00376623 (Efficacy and Safety of this compound in Advanced or Metastatic Non Small Cell Lung Cancer).

Plk1 Inhibitor this compound is a small molecule compound with potential antineoplastic activities. This compound binds to and inhibits Polo-like kinase 1 (Plk1), resulting in mitotic arrest, disruption of cytokinesis, and apoptosis in susceptible tumor cell populations. Plk1, a serine/threonine-protein kinase, is a key regulator of multiple processes fundamental to mitosis and cell division.

BI-2536 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

polo-like kinase 1 inhibito

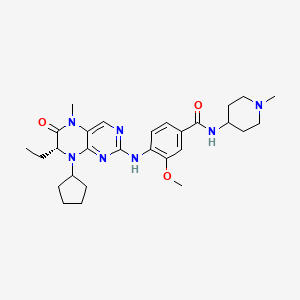

Structure

3D Structure

属性

IUPAC Name |

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVPGYIWAGRNI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226442 | |

| Record name | BI 2536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-02-9 | |

| Record name | BI 2536 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755038-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BI 2536 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI 2536 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI 2536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BI-2536 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI 2536

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the molecular and cellular mechanisms of BI 2536, a potent inhibitor of Polo-like kinase 1 (Plk1).

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine-specific kinase that serves as a master regulator of multiple critical events during cell division.[1] Its functions are integral to the orderly progression of mitosis, including centrosome maturation, bipolar spindle formation, the metaphase-to-anaphase transition, and cytokinesis.[2] Plk1 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with a poor prognosis, making it an attractive and well-validated target for cancer therapy.[1][2]

This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of Plk1.[2][3] Developed as a dihydropteridinone derivative, it was one of the first Plk1 inhibitors to enter clinical trials.[1] This document provides a detailed technical overview of its mechanism of action, the cellular consequences of Plk1 inhibition, associated quantitative data, and key experimental methodologies for its study.

Core Mechanism of Action: Inhibition of Plk1 Kinase Activity

This compound exerts its anti-tumor effects by directly binding to the ATP-binding pocket of the Plk1 kinase domain, thereby inhibiting its catalytic activity. This inhibition is highly potent, occurring at sub-nanomolar concentrations in cell-free assays.[3] Plk1's activity is essential for the phosphorylation of a multitude of substrate proteins that execute the complex choreography of mitosis. By blocking this activity, this compound effectively freezes the cell cycle in a state of mitotic disarray.

The primary consequence of Plk1 inhibition by this compound is the disruption of mitotic spindle formation.[4] Treated cells are unable to form stable bipolar spindles. Instead, they typically exhibit monopolar spindles, where microtubules radiate from a single centrosomal pole.[4] This is a direct result of inhibiting Plk1's role in centrosome maturation and separation. Consequently, chromosomes cannot achieve proper bipolar attachment to the spindle microtubules, a prerequisite for segregation.[4]

Signaling Pathway of this compound Action

The inhibition of Plk1 by this compound initiates a cascade of events that ultimately leads to cell death. This pathway involves the activation of the Spindle Assembly Checkpoint (SAC) and culminates in a form of apoptosis known as mitotic catastrophe.

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Cellular Consequences and Phenotypes

Treatment of cancer cells with this compound results in a distinct and observable phenotype known as a "polo arrest".[2]

-

G2/M Arrest: Asynchronously growing cells treated with this compound accumulate in the G2/M phase of the cell cycle.[5][6]

-

Mitotic Catastrophe: The prolonged arrest in mitosis due to an activated spindle assembly checkpoint ultimately triggers apoptotic cell death.[7] This is characterized by classic apoptotic markers such as PARP cleavage.[3]

-

Centrosome Amplification: In some contexts, this compound has been shown to induce DNA damage, leading to the activation of the ATM-ERK signaling pathway and promoting centrosome amplification, further contributing to mitotic errors.[8]

-

Attenuation of Autophagy: this compound can also impact cell survival pathways. It has been observed to attenuate autophagy by preventing the processing of autophagosomes for lysosomal degradation, as indicated by the accumulation of p62 and LC3B-I.[9][10]

Quantitative Data Summary

The potency and activity of this compound have been quantified across numerous preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ | 0.83 nM | Cell-free Plk1 enzyme assay | [3] |

| EC₅₀ | 2 - 25 nM | Panel of 32 human cancer cell lines | [3] |

| IC₅₀ | 9 nM | HeLa (cervical cancer) | [11] |

| IC₅₀ | < 100 nM | Panel of neuroblastoma cell lines | [10] |

| IC₅₀ | 30 nM | HUVEC (primary cells) | [11] |

| IC₅₀ | ~43 nM | Primary cardiac fibroblasts | [11] |

| K_d_ | 37 nM | Bromodomain 4 (BRD4) | [3] |

Table 2: Phase I Clinical Trial Pharmacokinetics & Dosage

| Parameter | Value | Dosing Schedule | Patient Population | Reference |

| MTD | 200 mg | 1-hour IV infusion, Day 1 of 21-day cycle | Advanced solid tumors | [12] |

| MTD | 60 mg | 1-hour IV infusion, Days 1-3 of 21-day cycle | Advanced solid tumors | [2] |

| DLT | Reversible Neutropenia | Single dose schedule | Advanced solid tumors | [12] |

| DLTs | Hematologic events, fatigue | 3-day schedule | Advanced solid tumors | [2] |

| t₁/₂ | 20 - 30 hours | 3-day schedule | Advanced solid tumors | [2] |

Mechanisms of Resistance

As with many targeted therapies, acquired resistance to this compound presents a significant clinical challenge.

-

ABC Transporter Upregulation: A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2. These transporters actively efflux this compound from the cancer cell, reducing its intracellular concentration and efficacy.[6]

-

Target Mutation: Mutations within the Plk1 gene itself can confer resistance. The R136G mutation in the Plk1 kinase domain has been identified in resistant colorectal cancer cells.[13]

-

Pathway Activation: Adaptive resistance can involve the activation of alternative survival pathways. Upregulation of the AXL receptor tyrosine kinase pathway, through the transcription factor TWIST1, has been shown to induce an epithelial-to-mesenchymal transition (EMT) and increase expression of the MDR1 gene (ABCB1), contributing to resistance.[13]

Caption: Key mechanisms leading to this compound resistance.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the effects of this compound.

Protocol: Cell Viability (CCK8/MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, subsequently solubilize formazan crystals with 100 µL of DMSO or solubilization buffer.

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat with desired concentrations of this compound or vehicle control for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Visualization

References

- 1. This compound, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase i study of the Plk1 inhibitor this compound administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The small-molecule inhibitor this compound reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro PLK1 inhibition by this compound decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to this compound, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Plk1 Inhibitor this compound Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I dose escalation and pharmacokinetic study of this compound, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Bi 2536

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Bi 2536, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This compound, a dihydropteridinone derivative, has been a pivotal tool in understanding the multifaceted roles of PLK1 in mitotic progression and a foundational molecule in the clinical development of PLK1 inhibitors for oncology. This document details the preclinical and clinical data associated with this compound, including its inhibitory activity across various cancer cell lines and its pharmacokinetic profile. Furthermore, it provides detailed experimental protocols for key assays used in its evaluation and visualizes its core signaling pathways through detailed diagrams.

Discovery and Rationale

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2]

The discovery of this compound stemmed from a screening effort to identify small molecule inhibitors of PLK1.[3] this compound emerged as a highly potent and selective ATP-competitive inhibitor of PLK1.[4] Preclinical studies demonstrated that this compound effectively induces mitotic arrest, characterized by the formation of monopolar spindles, and subsequently leads to apoptosis in cancer cells.[2][5] These promising preclinical findings propelled this compound into clinical trials as the first-in-class PLK1 inhibitor.

Synthesis of this compound

This compound is a dihydropteridinone derivative. A detailed, multi-step synthesis protocol has been described, starting from D-2-aminobutyric acid. The key steps involve the formation of a dihydropteridinone core, followed by functionalization to introduce the cyclopentyl, ethyl, and substituted benzamide moieties.

A representative synthesis can be summarized as follows:

-

Preparation of the chiral amine intermediate: D-2-aminobutyric acid is converted to its methyl ester and subsequently reacted with cyclopentanone via reductive amination to yield (R)-methyl 2-(cyclopentylamino)butanoate.

-

Formation of the dihydropteridinone core: The amine intermediate is reacted with 2,4-dichloro-5-nitropyrimidine, followed by reduction of the nitro group and subsequent cyclization to form the dihydropteridinone scaffold.

-

Final coupling: The dihydropteridinone core is then coupled with a substituted benzoic acid derivative, 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, to yield the final product, this compound.[6]

Quantitative Data

In Vitro Potency

This compound exhibits potent inhibitory activity against PLK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its activity has been demonstrated across a broad panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | ~10-25 |

| HCT 116 | Colon Cancer | ~2-25 |

| A549 | Lung Cancer | ~2-25 |

| BxPC-3 | Pancreatic Cancer | ~2-25 |

| Neuroblastoma Cell Lines | Neuroblastoma | <100 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.[4]

Kinase Selectivity

This compound demonstrates high selectivity for PLK1. While it also inhibits PLK2 and PLK3, the potency is slightly lower.

| Kinase | IC50 (nM) |

| PLK1 | 0.83 |

| PLK2 | 3.5 |

| PLK3 | 9.0 |

Source: Data compiled from various preclinical studies.[4]

Pharmacokinetic Parameters (Human Phase I Study)

A Phase I clinical trial in patients with advanced solid tumors provided the following pharmacokinetic data for this compound administered as a single 60-minute intravenous infusion.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 60 mg (on days 1-3 of a 21-day cycle) |

| Terminal Elimination Half-life | 20–30 hours |

| Pharmacokinetic Behavior | Multi-compartmental |

| Linearity | Linear within the tested dose range (50-70 mg) |

Source: Phase I clinical trial data.[7] Another Phase I study with a single-dose, 1-hour infusion defined the MTD at 200 mg and noted a high total clearance and high distribution into tissue.[8]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.[3][9][10][11]

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[12][13][14]

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of PLK1 and its downstream targets following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-Cdc25c, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the previous protocols.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

PLK1 Signaling Pathway in Mitosis

This compound inhibits PLK1, a master regulator of mitosis. Its inhibition disrupts a cascade of phosphorylation events essential for proper cell division. The following diagram illustrates the central role of PLK1 and the impact of its inhibition by this compound.

Caption: PLK1 signaling pathway and the inhibitory effect of this compound.

This compound-Induced ATM-ERK Signaling Pathway

In some cancer cells, such as adrenocortical carcinoma, this compound has been shown to induce DNA damage, leading to the activation of the ATM-ERK signaling cascade. This pathway contributes to centrosome amplification and subsequent mitotic defects.

Caption: this compound-induced ATM-ERK signaling cascade.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound has been instrumental in validating PLK1 as a viable therapeutic target in oncology. Its potent and selective inhibitory activity, coupled with a well-characterized mechanism of action, has provided a solid foundation for the development of next-generation PLK1 inhibitors. While its own clinical development faced challenges, the knowledge gained from studying this compound continues to inform and guide research in the field of antimitotic cancer therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the continued exploration of PLK1 inhibition as a therapeutic strategy.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 6. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase i study of the Plk1 inhibitor this compound administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I dose escalation and pharmacokinetic study of this compound, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. ptglab.com [ptglab.com]

- 12. kumc.edu [kumc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of BI 2536-Induced Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] Its mechanism of action culminates in the induction of apoptosis, making it a compound of significant interest in oncology research. This technical guide delineates the core mechanisms by which this compound induces programmed cell death, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to this compound and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] this compound is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1, exhibiting high potency and selectivity.[3][4] By inhibiting PLK1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis.[2][5]

The Signaling Cascade of this compound-Induced Apoptosis

The primary mechanism of this compound-induced apoptosis begins with the inhibition of PLK1, which sets off a chain of events leading to mitotic catastrophe and programmed cell death.

Mitotic Arrest and Spindle Assembly Checkpoint (SAC) Activation

This compound treatment leads to the formation of aberrant mitotic spindles and improper centrosome formation.[2][6] This disruption prevents the correct attachment of kinetochores to microtubules, a critical step for chromosomal segregation. Consequently, the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, is activated.[6] Prolonged activation of the SAC due to the persistent mitotic errors results in a sustained G2/M phase arrest.[7][8][9]

Induction of Mitotic Catastrophe and Apoptosis

The sustained mitotic arrest triggers a form of cell death known as mitotic catastrophe.[6][10] This process is characterized by the formation of multinucleated cells and ultimately culminates in apoptosis.[10][11] The transition from mitotic arrest to apoptosis involves the activation of the intrinsic apoptotic pathway.

Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound treatment has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[12][13] Specifically, it leads to an increase in the levels of the pro-apoptotic protein Bad and a decrease in the pro-survival protein Bcl-xL.[14] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

The release of cytochrome c initiates the activation of the caspase cascade. This compound has been demonstrated to induce the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3.[15][16][17] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[8][14]

Quantitative Data: In Vitro Efficacy of this compound

This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line Type | Cell Line | IC50 (nM) | Reference |

| Neuroblastoma | SH-SY5Y | < 100 | [18] |

| SK-N-BE(2) | < 100 | [18] | |

| Anaplastic Thyroid Carcinoma | CAL62 | 1.4 - 5.6 | [19] |

| OCUT-1 | 1.4 - 5.6 | [19] | |

| SW1736 | 1.4 - 5.6 | [19] | |

| 8505C | 1.4 - 5.6 | [19] | |

| ACT-1 | 1.4 - 5.6 | [19] | |

| Cervical Cancer | HeLa | 9 | [20] |

| Human Umbilical Vein Endothelial Cells | HUVEC | 30 | [20] |

| Rat Cardiac Fibroblasts | Primary | 43 | [20] |

| Various Human Cancer Cell Lines | Panel of 32 lines | 2 - 25 | [19] |

| Chronic Myelogenous Leukemia | K562 | 6 | [15] |

Detailed Experimental Protocols

Cell Viability Assay (CCK8/MTT)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Seed cells (e.g., 2 x 10^4 cells/well) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 2.5, 5, 10, 25, 50, 100 nM) and a DMSO control for a specified period (e.g., 24, 48, or 72 hours).[18]

-

Reagent Incubation: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.[21][22][23]

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[21]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

-

Washing: Add 1X binding buffer and centrifuge to remove unbound Annexin V.

-

Viability Staining: Resuspend the cell pellet in 1X binding buffer and add a viability stain such as Propidium Iodide (PI) or 7-AAD.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, cleaved caspase-3, PARP, Bcl-2, Bad) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound induces apoptosis in cancer cells through a well-defined mechanism initiated by the potent and selective inhibition of PLK1. The resulting mitotic disruption leads to prolonged G2/M arrest and mitotic catastrophe, which in turn activates the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The robust anti-proliferative and pro-apoptotic effects of this compound, observed at nanomolar concentrations across a multitude of cancer cell lines, underscore its potential as a therapeutic agent. This guide provides a foundational understanding of the core apoptotic mechanism of this compound for researchers and professionals in the field of drug development.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase i study of the Plk1 inhibitor this compound administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro PLK1 inhibition by this compound decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. The Plk1 Inhibitor this compound Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]

BI 2536: A Potent Inhibitor of Mitotic Spindle Formation Through PLK1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of BI 2536 on mitotic spindle formation. This compound is a potent and specific small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1][2][3] Its targeted inhibition of PLK1 disrupts key mitotic events, leading to profound defects in spindle assembly, cell cycle arrest, and ultimately, cell death in rapidly dividing cells.[1][4][5] This makes this compound a subject of significant interest in oncology research and drug development.[1][3][6]

The Role of PLK1 in Mitosis and the Mechanism of this compound

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division.[2][7] Its functions are essential for the successful execution of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[7][8] PLK1 expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[2]

This compound is an ATP-competitive inhibitor of PLK1, binding to its kinase domain and blocking its enzymatic activity at nanomolar concentrations.[2][4] By inhibiting PLK1, this compound disrupts the downstream phosphorylation events that are critical for mitotic progression. The primary consequence of PLK1 inhibition by this compound is the failure of proper mitotic spindle formation.[1][8] This manifests as the formation of aberrant mitotic figures, most notably monopolar spindles, where the centrosomes fail to separate to form a bipolar spindle.[2][5][8] This improper spindle formation leads to unattached kinetochores, which in turn activates the spindle assembly checkpoint (SAC).[1][3] Prolonged activation of the SAC results in mitotic arrest, and ultimately, a form of apoptotic cell death known as mitotic catastrophe.[1][3][6]

Quantitative Effects of this compound on Cell Lines

The inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the nanomolar range, highlighting its potency. Treatment with this compound also leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Cell Line Type | Cell Line | IC50 (nM) | Effect on Cell Cycle | Reference |

| Neuroblastoma | SH-SY5Y | < 100 | G2/M arrest (from 12.76% to 63.64% at 5nM) | [4] |

| Neuroblastoma | SK-N-BE(2) | < 100 | G2/M arrest (from 6.06% to 18.94% at 10nM) | [4] |

| Human Umbilical Vein Endothelial Cells | HUVEC | 30 | G2/M arrest | [5] |

| Cervical Cancer | HeLa | 9 | Mitotic arrest | [5] |

| Primary Rat Cardiac Fibroblasts | - | 43 | Mitotic arrest | [5] |

| Oral Squamous Cell Carcinoma | SAS, OECM-1 | > 10 | G2/M arrest and polyploidy | [6][9] |

| Non-Small Cell Lung Cancer | Various | Not specified | Mitotic arrest | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on mitotic spindle formation.

3.1. Cell Culture and Drug Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, SH-SY5Y, A549) known to have high mitotic rates.

-

Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store the stock solution at -80°C.[4]

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips). Allow cells to adhere overnight. The following day, treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24 hours).

3.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

-

Drug Treatment: Treat cells with this compound as described above.

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

3.3. Flow Cytometry for Cell Cycle Analysis

-

Cell Harvesting: Following this compound treatment in 6-well plates, collect both the adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

-

Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.[4] Incubate the cells at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4]

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature.[4] Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in the action of this compound.

Caption: PLK1 signaling pathway in the G2/M transition and its inhibition by this compound.

Caption: Experimental workflow for studying the effects of this compound.

Caption: Logical relationship of this compound's mechanism leading to mitotic catastrophe.

References

- 1. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Plk1 Inhibitor this compound Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Multiple Roles of PLK1 in Mitosis and Meiosis | MDPI [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Cascade: An In-depth Technical Guide to the Core Effects of Bi 2536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the downstream effects of Bi 2536, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This document details the molecular mechanisms, cellular consequences, and key signaling pathways modulated by this compound, offering valuable insights for researchers in oncology and cell biology.

Core Mechanism of Action: Mitotic Arrest and Apoptosis

This compound exerts its primary anti-tumor activity by inducing a robust mitotic arrest, a phenomenon termed "polo arrest".[1] This is characterized by cells entering prometaphase with aberrant monopolar spindles, ultimately leading to the activation of the spindle assembly checkpoint and subsequent apoptosis.[2][3]

Quantitative Analysis of this compound Efficacy

The potency of this compound has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for Plk1 inhibition is a mere 0.83 nM in cell-free assays.[4] The compound effectively inhibits the growth of numerous human cancer cell lines with EC50 values typically in the low nanomolar range.[3][4]

| Parameter | Value | Cell Lines/Conditions | Reference |

| Plk1 IC50 | 0.83 nM | Cell-free assay | [4] |

| Plk2 IC50 | 3.5 nM | Cell-free assay | [4] |

| Plk3 IC50 | 9.0 nM | Cell-free assay | [4] |

| BRD4 Kd | 37 nM | [4] | |

| EC50 (Cancer) | 2-25 nM | Panel of 32 human cancer cell lines | [4] |

| EC50 (Non-cancer) | 12-31 nM | hTERT-RPE1, HUVECs, NRK cells | [4] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PSN1 | Pancreatic | 7.76 | [4] |

| ACN | Brain | 8.43 | [4] |

| TE-8 | Esophageal | Not Specified | [4] |

| SH-SY5Y | Neuroblastoma | < 100 | [4] |

| SK-N-BE(2) | Neuroblastoma | < 100 | [4] |

| Daoy | Medulloblastoma | Not Specified | [5] |

| ONS-76 | Medulloblastoma | Not Specified | [5] |

| HT-29 | Colorectal | 5.083 | [6] |

| AGS | Gastric | 6.865 | [6] |

Key Downstream Cellular Effects

Cell Cycle Arrest

A hallmark of this compound activity is the profound arrest of cells in the G2/M phase of the cell cycle.[7][8] This is a direct consequence of Plk1 inhibition, which is a critical regulator of mitotic entry and progression.

| Cell Line | Treatment | % of Cells in G2/M | Reference |

| SH-SY5Y | 5 nM this compound (24 hr) | 63.64 ± 3.28 | [4] |

| SK-N-BE(2) | 10 nM this compound (24 hr) | 18.94 ± 7.14 | [4] |

| HeLa | 10-100 nM this compound | Concentration-dependent increase | [4] |

| SAS | 10 nM this compound (24 hr) | Significant increase | [9] |

| OECM-1 | 10 nM this compound (24 hr) | Significant increase | [9] |

Induction of Apoptosis

Following mitotic arrest, cancer cells treated with this compound undergo apoptosis.[2][10] This is evidenced by the cleavage of PARP and caspase-3, as well as an increase in the sub-G1 population in cell cycle analysis.[4][11]

| Cell Line | Treatment | Apoptotic Cell Population | Reference |

| SH-SY5Y | 5 nM this compound (24 hr) | 41.33 ± 5.45% | [4] |

| SH-SY5Y | 10 nM this compound (24 hr) | 49.39 ± 6.28% | [4] |

| DNA-PKcs-/- | 10 nM this compound (16 hr) | Increased sub-G1 population | [11] |

| MEFs | ≥100 nM this compound | 20-30% Annexin V positive | [12] |

Signaling Pathways Modulated by this compound

This compound impacts several critical signaling pathways downstream of Plk1, contributing to its anti-cancer effects.

ATM-ERK Signaling and Centrosome Amplification

In adrenocortical carcinoma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM-ERK signaling cascade.[8][13] This, in turn, promotes centrosome amplification, contributing to aberrant mitosis and subsequent apoptosis.[8]

Attenuation of Autophagy

This compound has been observed to attenuate autophagic flux in neuroblastoma cells.[4] While it induces the formation of autophagosomes, it appears to block their processing and fusion with lysosomes.[7] This effect is associated with the suppression of AMPKα activation.[4]

Experimental Protocols

Cell Viability Assay (CCK8/Alamar Blue)

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK8 or Alamar Blue solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Cell Treatment: Treat cells with this compound or vehicle control for the specified time.

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (or another viability dye) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

This technical guide provides a foundational understanding of the downstream effects of this compound. Further investigation into the intricate interplay of these signaling pathways will undoubtedly uncover additional therapeutic opportunities and refine our approach to targeting Plk1 in cancer therapy.

References

- 1. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BI 2536 on the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 2536, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), has demonstrated significant antitumor activity by inducing mitotic arrest and apoptosis in cancer cells. Emerging evidence reveals that the therapeutic efficacy of this compound extends beyond its direct effects on tumor cells, critically impacting the complex ecosystem of the tumor microenvironment (TME). This guide provides a comprehensive technical overview of the multifaceted effects of this compound on the TME, with a focus on its immunomodulatory roles, its influence on stromal components, and its potential effects on angiogenesis. By elucidating these mechanisms, we aim to provide a valuable resource for researchers and drug development professionals seeking to leverage Plk1 inhibition for next-generation cancer therapies.

Introduction to this compound and the Tumor Microenvironment

This compound is an ATP-competitive inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[1][2] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Inhibition of Plk1 by this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[4][5]

The TME is a dynamic and complex network of non-malignant cells and extracellular components that surrounds and interacts with tumor cells. It includes immune cells, cancer-associated fibroblasts (CAFs), endothelial cells, and the extracellular matrix (ECM). The TME plays a pivotal role in tumor initiation, progression, metastasis, and response to therapy. Understanding how therapeutic agents modulate this intricate environment is crucial for developing more effective cancer treatments.

Immunomodulatory Effects of this compound

Recent studies have highlighted the significant immunomodulatory properties of this compound, suggesting that its antitumor activity is, in part, mediated by its ability to reshape the immune landscape within the TME.

Induction of Immunogenic Cell Death (ICD) and Pyroptosis

This compound has been shown to induce immunogenic cell death (ICD) in cancer cells.[6][7] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to alert and activate the immune system.[7] Key DAMPs released during this compound-induced ICD include:

-

Adenosine Triphosphate (ATP): Acts as a "find-me" signal to recruit antigen-presenting cells (APCs) such as dendritic cells (DCs).[8]

-

High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, can promote DC maturation and function.[9]

-

Calreticulin (CRT): Exposure of CRT on the surface of dying cancer cells acts as an "eat-me" signal, promoting their phagocytosis by DCs.[8]

In addition to ICD, this compound can induce pyroptosis, a pro-inflammatory form of programmed cell death, in a gasdermin E (GSDME)-dependent manner.[1][9][10] This inflammatory cell death further contributes to the release of DAMPs and pro-inflammatory cytokines, enhancing the antitumor immune response.[1]

Enhancement of Dendritic Cell (DC) Maturation and Function

The induction of ICD by this compound leads to the enhanced maturation and activation of DCs.[6][7] this compound-treated tumor cells, when phagocytosed by DCs, promote the upregulation of co-stimulatory molecules on the DC surface, such as CD80 and CD86, as well as Major Histocompatibility Complex Class II (MHCII).[7] This enhanced maturation enables DCs to more effectively present tumor antigens to T cells, thereby initiating a robust antitumor adaptive immune response.[8]

Increased T Cell Infiltration and Activation

A key consequence of the immunomodulatory effects of this compound is the increased infiltration and activation of T cells within the tumor.[3] Specifically, treatment with this compound has been observed to increase the population of CD8+ cytotoxic T lymphocytes (CTLs) in the TME of ovarian and non-small cell lung cancer models.[1][7] These CTLs are critical for recognizing and eliminating cancer cells.

Impact of this compound on Stromal Components

The TME is rich in stromal cells, particularly cancer-associated fibroblasts (CAFs), which play a significant role in tumor progression and therapy resistance. Plk1 activity has been linked to processes that are integral to CAF function and the remodeling of the extracellular matrix (ECM).

Potential Effects on Cancer-Associated Fibroblasts (CAFs)

While direct studies on the effect of this compound on CAFs are limited, the known roles of Plk1 suggest a potential impact. Plk1 is involved in the epithelial-to-mesenchymal transition (EMT), a process that can contribute to the generation of CAFs.[3] Furthermore, Plk1 can regulate the expression and function of proteins involved in cell adhesion and migration, such as vimentin and β1 integrin, which are also important for CAF activity.[11] Inhibition of Plk1 by this compound could, therefore, potentially modulate the pro-tumorigenic functions of CAFs. One study on primary cardiac fibroblasts showed that this compound induced mitotic arrest and subsequent cell death in a significant portion of the fibroblast population, suggesting a potential to target proliferating stromal cells.[12][13]

Regulation of the Extracellular Matrix (ECM)

Plk1 has been shown to be involved in the invasion of cancer cells through the ECM.[11] This process is mediated, in part, by Plk1's regulation of vimentin and β1 integrin.[11] By inhibiting Plk1, this compound may alter the ability of cancer cells and stromal cells to remodel the ECM, thereby affecting tumor invasion and metastasis.

Potential Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While direct evidence for the anti-angiogenic effects of this compound is still emerging, the role of Plk1 in processes related to angiogenesis suggests a potential for this compound to impact the tumor vasculature. Studies on primary human endothelial cells (HUVECs) have shown that this compound can inhibit their proliferation.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on the tumor microenvironment.

Table 1: Effects of this compound on Immune Cell Populations and Function

| Parameter | Cell/Tumor Type | Treatment | Result | Reference |

| CD8+ T Cell Infiltration | Ovarian Cancer Xenograft | This compound | Increased number of CD8+ cells in treated tumors | [1] |

| CD8+ T Cell Infiltration | NSCLC Mouse Model | This compound (30 mg/kg) | Significant increase in tumor-infiltrating CD8+ T cells | [7] |

| Th1 Cell Percentage | NSCLC Mouse Model | This compound (30 mg/kg) | Increased percentage of Th1 cells within tumors | [14] |

| Cytotoxic T Lymphocyte (CTL) Percentage | NSCLC Mouse Model | This compound (30 mg/kg) | Increased percentage of CTLs within tumors | [14] |

| DC Maturation (CD80 MFI) | Inguinal Lymph Nodes (in vivo) | This compound-treated tumor cells | Increased Mean Fluorescence Intensity (MFI) of CD80 on CD11c+ cells | [14] |

| DC Maturation (CD86 MFI) | Inguinal Lymph Nodes (in vivo) | This compound-treated tumor cells | Increased MFI of CD86 on CD11c+ cells | [14] |

| DC Maturation (CD80, CD86, MHCII) | Co-culture with tumor cells | This compound-treated tumor cells | Increased surface expression of CD80, CD86, and MHCII on BMDCs | [7] |

| Phagocytosis of Tumor Cells by DCs | Co-culture | This compound-treated tumor cells | 4-fold higher phagocytosis compared to control | [7] |

Table 2: Effects of this compound on Immunogenic Cell Death and Pyroptosis Markers

| Parameter | Cell Type | Treatment | Result | Reference |

| ATP Release | LLC cells | This compound (serial dilutions) | Dose-dependent increase in extracellular ATP | [8] |

| HMGB1 Release | SW1463 and SW620 cells | This compound | Increased HMGB1 release | [15] |

| LDH Release (Pyroptosis) | A2780 ovarian cancer cells | This compound | Increased LDH release | [9] |

Experimental Protocols

Flow Cytometry Analysis of Apoptosis and Cell Cycle

This protocol is adapted from a study on neuroblastoma cells treated with this compound.[5]

Objective: To assess the induction of apoptosis and cell cycle arrest by this compound.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

0.5% Triton X-100

-

Propidium Iodide (PI) staining solution (1.5 µmol/L PI, 25 µg/ml RNase A)

-

Annexin V-FITC Apoptosis Detection Kit

-

1x Binding Buffer

-

Flow Cytometer

Procedure:

Cell Cycle Analysis:

-

Treat cells with the desired concentrations of this compound for 24 hours.

-

Harvest cells and wash twice with cold PBS.

-

Fix the cells by resuspending in ice-cold 70% ethanol and incubate overnight at 4°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Permeabilize the cells by resuspending in 0.5% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Stain the cells with PI staining solution for 1 hour at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound for 24 hours.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

In Vivo Tumor Growth and Immunohistochemistry (IHC)

This protocol is based on a study of this compound in an ovarian cancer mouse model.[1][10]

Objective: To evaluate the in vivo antitumor efficacy of this compound and its effect on immune cell infiltration.

Materials:

-

Tumor cells for implantation

-

BALB/c-nude mice

-

This compound

-

DMSO (vehicle)

-

Formalin

-

Paraffin

-

Primary antibodies (e.g., anti-Ki67, anti-CD8)

-

Secondary antibodies and detection reagents

-

Microscope

Procedure:

-

Subcutaneously inject tumor cells into the flanks of mice.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the desired dosing schedule.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin.

-

Perform immunohistochemical staining on tumor sections for markers of proliferation (Ki67) and immune cell infiltration (e.g., CD8).

-

Quantify the staining to assess the treatment effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound in the TME and a typical experimental workflow for its evaluation.

Conclusion and Future Directions

This compound demonstrates a compelling dual mechanism of action, directly targeting cancer cells while simultaneously modulating the tumor microenvironment to foster a robust antitumor immune response. The induction of immunogenic cell death and pyroptosis, coupled with the enhancement of dendritic cell function and subsequent T cell infiltration, positions this compound as a promising candidate for combination therapies, particularly with immune checkpoint inhibitors.

Further research is warranted to fully elucidate the impact of this compound on other critical components of the TME, including cancer-associated fibroblasts and the tumor vasculature. A deeper understanding of these interactions will be instrumental in optimizing the clinical application of Plk1 inhibitors and developing novel therapeutic strategies that harness the full potential of TME modulation in the fight against cancer.

References

- 1. Frontiers | this compound induces gasdermin E-dependent pyroptosis in ovarian cancer [frontiersin.org]

- 2. The small-molecule inhibitor this compound reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. This compound, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medsci.org [medsci.org]

- 9. This compound induces gasdermin E-dependent pyroptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces gasdermin E-dependent pyroptosis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polo-like Kinase 1 Is Involved in Invasion through Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Plk1 Inhibitor this compound Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Plk1 inhibitor this compound temporarily arrests primary cardiac fibroblasts in mitosis and generates aneuploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pharmacokinetics of Bi 2536: A Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetics of Bi 2536, a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3][4] The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's behavior in vivo, its mechanism of action, and the experimental designs used to elucidate these properties.

Mechanism of Action

This compound is a dihydropteridinone derivative that acts as a potent and selective inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[4][5] The compound has demonstrated high selectivity for Plk1, with an IC50 of 0.83 nmol/L, and also inhibits Plk2 and Plk3 to a lesser extent.[3][5] By inhibiting Plk1, this compound disrupts key mitotic processes, leading to cell cycle arrest in the G2/M phase, the formation of aberrant monopolar spindles, and the subsequent induction of apoptosis (programmed cell death).[4][5][6][7] This antimitotic activity forms the basis of its investigation as an anti-cancer agent.[7]

Beyond its primary target, studies have indicated that this compound can modulate other critical cellular pathways. It has been shown to attenuate autophagy by inactivating the AMPKα signaling pathway.[6] Furthermore, in the context of diabetic kidney disease models, this compound has been observed to dampen both the TNF-α/NF-κB and TGF-β/Smad3 signaling pathways.[8]

Signaling Pathways

Pharmacokinetic Profile

Clinical studies have characterized the pharmacokinetic profile of this compound following intravenous administration in patients with advanced solid tumors. The compound exhibits multi-compartmental pharmacokinetic behavior.[1][2][4][9] Key findings from these studies are summarized below.

Summary of Human Pharmacokinetic Parameters

| Parameter | Value | Study Population | Reference |

| Terminal Elimination Half-Life (t½) | 20–30 hours | Patients with advanced solid tumors | [1][2][4][9] |

| Dose Proportionality | Linear pharmacokinetics; Dose-proportional increases in Cmax and AUC | Patients with advanced solid tumors | [1][5][10] |

| Distribution | High distribution into tissue; High volume of distribution | Patients with advanced solid tumors | [5][10][11] |

| Protein Binding | ~94% (in vitro) | N/A | [5] |

| Clearance | High total clearance | Patients with advanced solid tumors | [5][10] |

Experimental Protocols

The pharmacokinetic data for this compound have been primarily derived from Phase I clinical trials. These studies were designed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug in humans.

Phase I Dose-Escalation Study (Single Infusion)

-

Objective : To determine the MTD, safety, pharmacokinetics, and anti-tumor activity of this compound.[5][10]

-

Study Design : This was a Phase I, open-label, toxicity-guided, dose-titration trial.[5][10]

-

Patient Population : The study enrolled 40 patients with advanced solid tumors.[5][10]

-

Dosing Regimen : Patients received single doses of this compound, ranging from 25 to 250 mg, administered as a 1-hour intravenous infusion.[5][10] Patients showing clinical benefit were eligible for additional treatment courses.[5][10]

-

Key Assessments : Safety and pharmacokinetics were investigated. Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[5][10]

-

Results : The MTD was established at 200 mg.[5][10] The primary dose-limiting toxicity was reversible neutropenia.[5][10] The drug demonstrated a favorable pharmacokinetic profile with dose-proportional increases in maximum plasma concentration and total exposure.[5][10]

Phase I Dose-Escalation Study (Consecutive Day Infusion)

-

Objective : To determine the MTD of this compound administered on three consecutive days.[1][2][4]

-

Study Design : This was an open-label, Phase I study employing an accelerated titration design.[1][2][4]

-

Patient Population : The study enrolled 21 patients with advanced solid tumors.[1][2][4][9]

-

Dosing Regimen : Patients received a 60-minute intravenous infusion of this compound (at doses of 50–70 mg) on days 1, 2, and 3 of a 21-day treatment cycle.[1][2][4][9]

-

Key Assessments : The primary endpoint was the determination of the MTD based on dose-limiting toxicities. Secondary objectives included safety, pharmacokinetic profile, and anti-tumor activity.[4]

-

Results : The MTD for this schedule was determined to be 60 mg per day for three days.[1][2][4][9] Dose-limiting toxicities included hematologic events, hypertension, and fatigue.[1][2][4][9] The pharmacokinetics were linear within the tested dose range.[1][2][4][9]

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phase i study of the Plk1 inhibitor this compound administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. The dual role of this compound, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Connectivity Mapping Identifies BI-2536 as a Potential Drug to Treat Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Phase I dose escalation and pharmacokinetic study of this compound, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Plk1 inhibitor this compound in patients with refractory or relapsed non-Hodgkin lymphoma: a phase I, open-label, single dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of Bi 2536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the selectivity profile of Bi 2536, a potent small-molecule inhibitor. Synthesizing available data, this document provides a comprehensive overview of its on-target and off-target activities, methodologies for its characterization, and its impact on cellular signaling pathways.

Introduction